molecular formula C6H6S2 B097157 1,2-Benzenedithiol CAS No. 17534-15-5

1,2-Benzenedithiol

Cat. No.: B097157
CAS No.: 17534-15-5
M. Wt: 142.2 g/mol
InChI Key: JRNVQLOKVMWBFR-UHFFFAOYSA-N
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Description

1,2-Benzenedithiol, also known as benzene-1,2-dithiol, is an organosulfur compound with the molecular formula C6H6S2. This compound consists of a benzene ring with two adjacent thiol groups. It is a colorless to light yellow viscous liquid with a strong odor. This compound is commonly used as a chelating agent in coordination chemistry and serves as a building block for synthesizing various organosulfur compounds .

Mechanism of Action

Target of Action

1,2-Benzenedithiol, also known as ortho-dimercaptobenzene, is an organosulfur compound . The primary targets of this compound are transition metal complexes, where it serves as a ligand . The compound has a high affinity for sulfur atoms, which is crucial for the development of new compounds applicable in various fields .

Mode of Action

This compound interacts with its targets through its two thiol groups. These groups can donate their hydrogen atoms, allowing the sulfur atoms to form bonds with transition metals . This interaction results in the formation of metal dithiolate complexes .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of other organosulfur compounds . It is also used in the preparation of Schiff bases, which are required in the synthesis of copper (II) and zinc (II) complexes .

Pharmacokinetics

It is known that the compound is soluble in water, benzene, ethanol, diethyl ether, and ethyl acetate . This solubility suggests that it could be absorbed and distributed in the body following ingestion or exposure.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in coordination chemistry, the compound’s ability to form complexes with transition metals can alter the properties of these metals . In the context of organic synthesis, this compound can contribute to the formation of a wide range of organosulfur compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the chemical environment .

Preparation Methods

1,2-Benzenedithiol can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

  • Ortho-lithiation of benzenethiol: : This method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi) followed by sulfidation. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]

  • Diazotization of 2-aminobenzenethiol: : This historical method involves the diazotization of 2-aminobenzenethiol to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale ortho-lithiation of benzenethiol followed by sulfidation, as this method provides high yields and is scalable .

Chemical Reactions Analysis

1,2-Benzenedithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: : Oxidation of this compound primarily yields polymeric disulfides. The reaction can be represented as: [ 2 \text{C}_6\text{H}_4(\text{SH})_2 \rightarrow \text{C}_6\text{H}_4(\text{S})_2 + \text{H}_2\text{O} ]

  • Coordination with metal dihalides and oxides: : this compound reacts with metal dihalides and oxides to form dithiolate complexes. For example: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{TiCl}_4 \rightarrow \text{Ti}(\text{C}_6\text{H}_4\text{S}_2)_2 + 2 \text{HCl} ]

  • Condensation with ketones and aldehydes: : this compound condenses with ketones and aldehydes to form dithianes: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{RR’}\text{CO} \rightarrow \text{C}_6\text{H}_4(\text{S})_2\text{CRR’} + \text{H}_2\text{O} ]

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, sulfur, hydrochloric acid, metal dihalides, and ketones or aldehydes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include polymeric disulfides, dithiolate metal complexes, and dithianes .

Comparison with Similar Compounds

1,2-Benzenedithiol can be compared with other similar compounds, such as 1,2-ethanedithiol and 1,4-benzenedithiol:

    1,2-Ethanedithiol: This compound has a similar structure but with an ethane backbone instead of a benzene ring.

    1,4-Benzenedithiol: This compound has thiol groups at the para positions of the benzene ring.

The uniqueness of this compound lies in its ability to form stable chelating complexes with metal ions, making it a valuable compound in coordination chemistry and material science .

Properties

IUPAC Name

benzene-1,2-dithiol
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InChI

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVQLOKVMWBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S2
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DSSTOX Substance ID

DTXSID20871274
Record name Benzene-1,2-dithiol
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Molecular Weight

142.2 g/mol
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Physical Description

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS]
Record name 1,2-Benzenedithiol
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CAS No.

17534-15-5, 626-04-0
Record name 1,2-Benzenedithiol
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Record name Benzene-1,3-dithiol
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Record name Benzene-1,2-dithiol
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Record name 1,2-BENZENEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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